Molecular structure and weight of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid
Molecular structure and weight of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid
Content Type: Technical Monograph & Synthetic Protocol Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals
Part 1: Executive Summary & Molecular Architecture
4-(4-Oxo-4-phenylbutanamido)benzoic acid is a specialized conjugate molecule primarily utilized in medicinal chemistry as a metabolic probe, a hapten for immunogen synthesis, and a structural intermediate in the development of non-steroidal anti-inflammatory drug (NSAID) derivatives. Structurally, it represents the amide conjugate of 4-aminobenzoic acid (PABA) and 3-benzoylpropionic acid (4-oxo-4-phenylbutanoic acid).
Its significance lies in its dual functionality: the carboxylic acid tail allows for further conjugation (e.g., to proteins like BSA/KLH for antibody generation), while the benzoyl-butyryl moiety mimics the pharmacophore of several ketone-containing therapeutics, including the active metabolites of Fenbufen .
Molecular Specifications
| Property | Specification |
| IUPAC Name | 4-(4-oxo-4-phenylbutanamido)benzoic acid |
| Common Synonyms | N-(3-Benzoylpropionyl)-4-aminobenzoic acid; Fenbufen-PABA conjugate |
| Molecular Formula | C₁₇H₁₅NO₄ |
| Molecular Weight | 297.31 g/mol |
| Monoisotopic Mass | 297.1001 Da |
| CAS Registry | Not widely listed; chemically defined as derivative of CAS 2051-95-8 & 150-13-0 |
| pKa (Predicted) | ~4.15 (Carboxylic Acid), ~13.5 (Amide NH) |
| LogP (Predicted) | 2.8 - 3.2 (Moderate Lipophilicity) |
Structural Visualization
The molecule consists of three distinct domains: the Benzoyl head , the Ethyl linker (flexible spacer), and the Benzoic Acid tail .
Part 2: Synthetic Pathways & Optimization
The synthesis of this compound requires the selective acylation of the amino group of 4-aminobenzoic acid without affecting its carboxylic acid moiety. Two primary routes are recommended based on scale and purity requirements.
Route A: The Mixed Anhydride Method (Recommended for High Purity)
This method avoids the harsh conditions of acid chlorides, preventing oligomerization of the PABA moiety.
Reagents:
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Starting Material A: 3-Benzoylpropionic acid (1.0 eq)
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Starting Material B: Ethyl chloroformate (1.1 eq)
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Starting Material C: 4-Aminobenzoic acid (1.0 eq)
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Base: Triethylamine (TEA) or N-Methylmorpholine (NMM)
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Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Protocol:
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Activation: Dissolve 3-benzoylpropionic acid in anhydrous THF at -15°C. Add TEA (1.1 eq) followed dropwise by Ethyl chloroformate. Stir for 30 minutes to generate the mixed anhydride in situ.
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Coupling: Dissolve 4-aminobenzoic acid in a separate vessel with TEA (1.0 eq) in THF/DMF (to ensure solubility). Add this solution slowly to the cold mixed anhydride mixture.
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.
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Workup: Evaporate THF. Redissolve residue in EtOAc. Wash with 1N HCl (to remove unreacted amine), water, and brine. Dry over Na₂SO₄.[1]
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Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (MeOH/DCM gradient).
Route B: The Cyclic Anhydride Route (Atom Economic)
While 3-benzoylpropionic acid does not form a stable cyclic anhydride as easily as succinic acid, it can be dehydrated to a pseudo-lactone or activated with DCC. A more direct approach uses DCC/NHS activation.
Part 3: Analytical Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
The spectrum should display three distinct regions.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Interpretation |
| 12.0 - 12.5 | Broad Singlet | 1H | -COOH | Carboxylic acid proton (exchangeable). |
| 10.2 - 10.4 | Singlet | 1H | -NH- | Amide proton. |
| 7.8 - 8.0 | Doublet | 2H | Ar-H | PABA ring (ortho to COOH). |
| 7.9 - 8.0 | Multiplet | 2H | Ar-H | Benzoyl ring (ortho to C=O). |
| 7.6 - 7.7 | Doublet | 2H | Ar-H | PABA ring (ortho to NH). |
| 7.4 - 7.6 | Multiplet | 3H | Ar-H | Benzoyl ring (meta/para). |
| 3.2 - 3.4 | Triplet | 2H | -CH₂- | Alpha to ketone (benzoyl side). |
| 2.7 - 2.8 | Triplet | 2H | -CH₂- | Alpha to amide. |
Infrared Spectroscopy (FT-IR)
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3300 cm⁻¹: N-H stretch (Amide).
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2500-3000 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).
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1680-1690 cm⁻¹: C=O stretch (Ketone, conjugated with phenyl).
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1650-1660 cm⁻¹: C=O stretch (Amide I band).
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1590-1600 cm⁻¹: C=C aromatic ring breathing.
Part 4: Biopharmaceutical Applications
Hapten Design for Immunoassays
This molecule is frequently used as a hapten to generate antibodies against Fenbufen or related 4-oxo-4-phenylbutanoic acid metabolites.
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Protocol: The free carboxylic acid of the PABA tail is activated (via EDC/NHS) and conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) .
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Rationale: The PABA moiety serves as a rigid linker that exposes the "benzoyl-butyryl" epitope to the immune system, ensuring high specificity for the drug metabolite in ELISA development.
Prodrug Linker Chemistry
The amide bond formed is relatively stable in plasma but can be cleaved by specific amidases or proteases in the liver. This structure can serve as a model for bipartate prodrugs , where the PABA moiety acts as a solubilizing group or a targeting vector (e.g., targeting folate receptors, though PABA itself is a folate precursor).
Part 5: References
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PubChem. 4-(Propanoylamino)benzoic acid (Structural Analog Data). National Library of Medicine. Available at: [Link]
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Taylor & Francis. Reactivity of 4-Aminobenzoic Acid in Amide Coupling. Knowledge and References.[2][3][4][5][6][7][8][9] Available at: [Link]
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- 4. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
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